(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol
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Overview
Description
(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol typically involves the introduction of the trifluoromethyl group to a suitable precursor. One common method is the trifluoromethylation of a phenyl ketone followed by reduction to the corresponding alcohol. The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include the corresponding ketone, alkane, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, leading to improved bioavailability and efficacy. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone moiety.
Trifluoromethyl phenyl sulfones: Compounds with a trifluoromethyl group attached to a phenyl sulfone.
Uniqueness
(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol is unique due to the presence of both a trifluoromethyl group and a secondary alcohol, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H13F3O |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-7-3-4-10(11(12,13)14)6-9(7)5-8(2)15/h3-4,6,8,15H,5H2,1-2H3/t8-/m1/s1 |
InChI Key |
TVEZJSIMQALGPR-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C[C@@H](C)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CC(C)O |
Origin of Product |
United States |
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